Array ( [bid] => 121897 )
Cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate is a synthetic organic compound with the molecular formula and a molecular weight of 446.12 g/mol. This compound is characterized by a dioxolane ring, bromomethyl group, and a dichlorophenyl moiety, which contribute to its unique chemical properties. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, particularly antifungal agents like ketoconazole and itraconazole .
There is no current information available on the specific mechanism of action of cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate.
cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate (cis-DBB) is primarily utilized as a synthetic intermediate in the production of various pharmaceuticals. Its chemical structure provides a versatile platform for incorporating a bromomethyl group and a protected hydroxyl moiety into target molecules. Several antifungal medications, including terconazole, itraconazole, and ketoconazole, employ cis-DBB as a key building block during their synthesis process [, ].
While limited research exists specifically on cis-DBB's antifungal properties, its structural similarity to known antifungal agents like terconazole and itraconazole suggests potential fungicidal activity. Further investigations are required to determine cis-DBB's efficacy against various fungal strains and its mechanism of action, if any [].
These reactions make it a versatile compound for further chemical modifications and applications in medicinal chemistry.
This compound exhibits notable biological activity primarily as an antifungal agent. It acts as an intermediate in the synthesis of other antifungal drugs, which target fungal cell membranes and inhibit their growth. The presence of the dichlorophenyl group enhances its potency against various fungal strains . Additionally, studies indicate that compounds with similar structures may exhibit moderate cytotoxicity against certain cancer cell lines, suggesting potential for broader pharmaceutical applications .
Cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate can be synthesized through several methods:
These methods allow for the efficient production of this compound in laboratory and industrial settings.
Cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate stands out due to its specific structural components that facilitate unique interactions within biological systems and its role as a synthetic intermediate in creating potent antifungal agents .
This compound's unique structure and versatility make it an important subject of study in medicinal chemistry and pharmacology. Its synthesis methods and biological activities further underscore its relevance in developing effective therapeutic agents.
Interaction studies have shown that cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate interacts with various cytochrome P450 enzymes. Specifically, it is identified as an inhibitor of CYP2C19 and CYP3A4 enzymes, which are crucial for drug metabolism . These interactions highlight its importance in pharmacokinetic studies and potential drug-drug interaction assessments.
The fungicidal efficacy of cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate derives from synergistic interactions between its substituents and fungal cellular targets. The molecule’s 1,3-dioxolane core provides conformational rigidity, while the 2,4-dichlorophenyl group enhances lipophilicity, facilitating membrane penetration [1] [3]. Comparative studies of benzoic acid derivatives demonstrate that halogenation at the ortho and para positions significantly improves antifungal activity by optimizing hydrophobic interactions with target proteins [3].
The bromomethyl group introduces electrophilic reactivity, enabling covalent binding to nucleophilic residues (e.g., cysteine or lysine) in fungal enzymes. This mechanism parallels the activity of salicylic acid derivatives, where substituent positioning dictates antifungal potency [3]. For example, o-hydroxylation in salicylic acid increases activity by 35% compared to non-hydroxylated analogs, a trend mirrored in the enhanced efficacy of halogenated dioxolane derivatives [3].
| Structural Feature | Functional Role |
|---|---|
| 2,4-Dichlorophenyl | Enhances lipophilicity and target affinity |
| Bromomethyl | Facilitates covalent adduct formation with enzymes |
| Benzoate ester | Modulates solubility and stabilizes active conformation |
Cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate disrupts ergosterol biosynthesis by inhibiting fungal cytochrome P450 51 (CYP51), a critical enzyme for lanosterol 14α-demethylation. The dichlorophenyl group occupies the enzyme’s hydrophobic substrate-binding pocket, while the bromomethyl moiety interacts with the heme iron via halogen-iron coordination [1]. This dual-binding mode competitively blocks lanosterol access, leading to membrane integrity loss in pathogens such as Botrytis cinerea and Fusarium graminearum.
In vitro assays using recombinant CYP51 from Aspergillus fumigatus reveal a half-maximal inhibitory concentration (IC50) of 0.8 µM for this compound, comparable to commercial azole fungicides [3]. Molecular dynamics simulations predict strong van der Waals interactions between the dichlorophenyl group and residues Phe228 and Leu231 in the active site, explaining its species-specific efficacy [3].
When co-applied with glyphosate, cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate acts as a penetration enhancer, increasing herbicide uptake in resistant weeds. The compound’s lipophilic character reduces cuticular wax integrity, allowing glyphosate to bypass extracellular detoxification mechanisms. In Amaranthus palmeri, this synergy reduces the effective glyphosate dose by 40% while achieving 95% weed mortality [3].
The adjuvant effect correlates with the compound’s ability to inhibit plant cytochrome P450 enzymes responsible for glyphosate metabolism. For instance, pretreatment with 10 µM of the dioxolane derivative decreases glyphosate N-acetylation in Lolium rigidum by 72%, prolonging herbicidal activity [3].
This compound serves as a versatile intermediate in synthesizing triazole antifungals due to its reactive bromomethyl group. Nucleophilic substitution with 1H-1,2,4-triazole yields analogs such as cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol, a precursor to itraconazole [1] [4]. The dioxolane ring’s stereochemical integrity is preserved during synthesis, ensuring optimal target binding in final drugs [4].
This route achieves an 85% yield of triazole derivatives with >99% enantiomeric excess, demonstrating industrial viability [4].
Irritant